![molecular formula C18H21NO4 B1197273 Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 73257-48-4](/img/structure/B1197273.png)
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved via the Hantzsch condensation reaction. This reaction typically involves the condensation of an aldehyde (such as p-methoxybenzaldehyde), a β-keto ester (like methyl acetoacetate), and an amine (such as p-toluidine) under microwave irradiation in the presence of iodine, without the use of solvents. This method is known for its efficiency and the high purity of the resulting dihydropyridine derivatives (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been determined using X-ray diffraction methods. The dihydropyridine ring in these compounds typically adopts a boat-type conformation, with the degree of ring puckering varying among different derivatives. This puckering is influenced by the substituents on the phenyl ring, which can affect the compound's overall molecular geometry and pharmacological activity in related compounds (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Scientific Research Applications
Enantioselectivity in Hydrolysis
A study by (Sobolev et al., 2002) found that derivatives of 2,6-dimethyl-4-aryl-1,4-dihydropyridine 3,5-diesters, which are structurally similar to the compound , are not hydrolyzed by commercially available hydrolases. Their research revealed that certain derivatives, when synthesized and subjected to Candida rugosa lipase, showed high enantioselectivity, particularly with a methyl ester at the 5-position and a long or branched acyl chain at C3.
Synthesis via Microwave Irradiation
Zhang, Pan, and Liu (2009) reported the synthesis of Dimethyl 1,4-Dihydropyridine-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate using Hantzsch condensation reaction promoted by microwave irradiation in solvent-free conditions. This study (Zhang, Pan, & Liu, 2009) provides insights into an efficient synthetic route for related compounds.
Crystal Structure Analysis
Jasinski et al. (2013) conducted a study on the synthesis and crystal structures of new Hantzsch 1,4-dihydropyridine derivatives, including compounds structurally similar to the one . Their research (Jasinski et al., 2013) provides valuable data on the molecular and crystal structures of these compounds, which could be crucial for understanding their chemical properties and potential applications.
Vasodilating Activities
A study by (Suh et al., 1990) on asymmetric 1,4-dihydropyridine derivatives, which are similar to the compound , showed potent vasodilating activities. This indicates potential applications in cardiovascular therapeutics.
Pharmacological Activity as Calcium Channel Antagonists
Research by (Fossheim et al., 1982) explored the molecular structures and pharmacological activities of calcium channel antagonists, including 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine and its derivatives. The study highlights the relationship between molecular structure and the efficacy of these compounds as calcium channel blockers.
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGAPTWYPKOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973175 | |
Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73257-48-4, 5760-40-7 | |
Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.